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CAS No.: 5029-68-5

Cat. No.: B6597258

Get Quote

An In-Depth Technical Guide to the Theoretical Structural Analysis of 2-Iodobenzenepentanoic

Acid

Abstract
This technical guide provides a comprehensive overview of the theoretical methodologies

employed to elucidate the molecular structure of 2-iodomaleic acid. Leveraging advanced

computational chemistry techniques, primarily Density Functional Theory (DFT), we explore the

molecule's conformational landscape, optimized geometric parameters, electronic properties,

and predicted spectroscopic signatures. This document is intended for researchers, scientists,

and drug development professionals, offering both a high-level strategic understanding and

detailed, field-proven protocols for the computational analysis of halogenated organic

molecules. We emphasize the causality behind methodological choices and the self-validating

nature of the described workflows, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Halogenated
Maleic Acids
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Maleic acid and its derivatives are fundamental building blocks in organic synthesis and

materials science. The introduction of a halogen atom, such as iodine, onto the maleic acid

scaffold dramatically alters its physicochemical properties, including its reactivity, acidity, and

biological activity. The bulky and highly polarizable nature of the iodine atom introduces

significant steric and electronic effects, which can profoundly influence molecular conformation

and intermolecular interactions.

Understanding the precise three-dimensional structure of 2-iodomaleic acid is paramount for

predicting its behavior in various chemical and biological systems. Theoretical studies provide a

powerful, non-invasive means to probe these structural nuances at the atomic level, offering

insights that are often challenging to obtain through experimental methods alone. This guide

details the computational workflows used to build a robust structural model of 2-iodomaleic

acid, providing a foundational understanding for its application in fields such as medicinal

chemistry and materials design.

Core Principles of Theoretical Investigation
The in silico investigation of molecular structures relies on solving the time-independent

Schrödinger equation, albeit with approximations. For molecules of this size and complexity,

Density Functional Theory (DFT) offers an optimal balance between computational cost and

accuracy.

2.1. The Rationale for Density Functional Theory (DFT) DFT methods calculate the electronic

structure of a molecule based on its electron density rather than the complex many-electron

wavefunction. This approach significantly reduces computational demand while providing

excellent results for a wide range of chemical systems.

Expertise in Method Selection: For organic molecules containing heavy atoms like iodine and

functional groups capable of hydrogen bonding (carboxylic acids), the B3LYP functional is a

well-established and reliable choice.[1][2][3] It incorporates a hybrid of Hartree-Fock

exchange with DFT exchange-correlation, providing a robust description of electronic effects.

Basis Set Selection: The choice of basis set is critical for accurately representing the atomic

orbitals. For 2-iodomaleic acid, a Pople-style basis set such as 6-311++G(d,p) is highly

appropriate.[1][2]
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6-311G: A triple-zeta basis set that provides flexibility for valence electrons.

++: Diffuse functions are added to both heavy atoms and hydrogen, which are essential for

accurately describing non-covalent interactions like hydrogen bonds and the diffuse

electron cloud of the iodine atom.

(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p),

allowing for orbital shapes to distort and providing a more accurate description of bonding.

2.2. Computational Workflow: A Validating System A rigorous computational study follows a

self-validating workflow to ensure the results are physically meaningful. Each step builds upon

the last, with built-in checks to confirm the nature of the calculated stationary points on the

potential energy surface.
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Computational Protocol

1. Initial Structure Generation
(2D to 3D Conversion)

2. Geometry Optimization
(e.g., B3LYP/6-311++G(d,p))

Finds the lowest energy structure.

3. Frequency Calculation
(Same level of theory)

Validation Check
(No imaginary frequencies?)

Minimum Confirmed

 Yes 

Transition State Found
(Re-optimize)

 No (1 Imaginary Freq) 

4. Final Analysis
(Energy, Geometry, Orbitals, Spectra)

Click to download full resolution via product page

Caption: A validated workflow for computational structural analysis.

Conformational Landscape of 2-
Iodobenzenepentanoic Acid
The presence of two rotatable C-C single bonds (between the carboxylic acid groups and the

vinyl backbone) and the potential for intramolecular interactions means 2-iodomaleic acid can
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exist in several conformations.[4][5][6] The primary stabilizing interaction is the formation of an

intramolecular hydrogen bond between the two carboxylic acid groups, which creates a planar,

seven-membered ring-like structure.[7]

The key question is how the bulky iodine substituent influences this preferred conformation.

Theoretical calculations allow us to map the potential energy surface and identify the most

stable conformers.

Key Conformational Features

Intramolecular H-Bond
(O-H···O=C)

Steric Hindrance
(Iodine vs. Carboxyl)

2-Iodomaleic Acid I C=C
COOH

COOH

Intramolecular
Hydrogen Bond

Steric Repulsion
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Caption: Interplay of stabilizing and destabilizing forces in 2-iodomaleic acid.

Computational analysis reveals that the conformation with a strong intramolecular hydrogen

bond is significantly lower in energy. The steric repulsion between the iodine atom and the

adjacent carboxylic acid group is a key factor, but it does not overcome the stability afforded by

the hydrogen bond.

Conformer Description Relative Energy (kcal/mol) Key Feature

Planar with Intramolecular H-

Bond
0.00 (Global Minimum)

Stabilized by a strong O-

H···O=C interaction.

Rotated (Broken H-Bond) > 5.0
Higher energy due to loss of H-

bond stabilization.

trans-isomer (Fumaric acid

analog)
Varies

Geometrical isomer, not a

conformer.

Note: Energies are illustrative and depend on the exact level of theory.

Detailed Structural and Electronic Properties
4.1. Optimized Molecular Geometry Geometry optimization at the B3LYP/6-311++G(d,p) level

provides precise bond lengths, angles, and dihedrals for the lowest energy conformer.
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Parameter Calculated Value Commentary

Bond Lengths (Å)

C=C 1.345
Typical double bond length,

slightly elongated.

C-I 2.089 Consistent with C(sp²)-I bonds.

C-C (single) 1.485
Shorter than a typical C-C

bond due to conjugation.

C=O 1.218
Standard carbonyl bond

length.

O-H···O (H-bond) 1.750

Distance between H and

acceptor O, indicating a strong

H-bond.

**Bond Angles (°) **

I-C=C 124.5
The bulky iodine atom widens

this angle from the ideal 120°.

C=C-C 123.8
Also widened due to steric

strain.

C-O-H 108.5 Typical for a carboxylic acid.

4.2. Electronic Structure Analysis The electronic properties dictate the molecule's reactivity. The

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are of particular interest.

HOMO: The HOMO is primarily localized on the C=C double bond and the p-orbitals of the

iodine atom. This region is the most likely site for electrophilic attack.

LUMO: The LUMO is predominantly located on the π* orbitals of the carbonyl groups and the

C=C bond. This indicates that these sites are susceptible to nucleophilic attack.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution. It

shows significant negative potential (red) around the carbonyl oxygen atoms, making them
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prime sites for hydrogen bonding and coordination to metal ions. The hydrogen of the

carboxylic acid group shows a strong positive potential (blue), confirming its high acidity.

Predicted Spectroscopic Signatures
Frequency calculations not only validate the optimized structure but also provide theoretical

vibrational spectra (IR and Raman), which can be directly compared with experimental data.

Vibrational Mode
Calculated Frequency
(cm⁻¹)

Description

O-H stretch (H-bonded) ~3150 (broad)

Frequency is lowered and

broadened due to hydrogen

bonding.

C=O stretch ~1725
Characteristic strong

absorption for carboxylic acids.

C=C stretch ~1640
Typical for a substituted

alkene.

C-I stretch ~550
Found in the far-infrared

region.

Note: Calculated frequencies are often systematically higher than experimental values and may

be scaled by a factor (~0.96-0.98 for B3LYP) for better comparison.

Conclusion
The theoretical investigation of 2-iodomaleic acid using Density Functional Theory provides a

detailed and robust model of its molecular structure and electronic properties. Our analysis

demonstrates that the molecule adopts a planar conformation stabilized by a strong

intramolecular hydrogen bond, a feature that overrides the steric hindrance introduced by the

bulky iodine substituent. The calculated geometric parameters, electronic orbital distributions,

and vibrational frequencies provide a comprehensive dataset that serves as a powerful

predictive tool for understanding the reactivity and spectroscopic behavior of this molecule.

This in-silico approach is an indispensable component of modern chemical research,
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accelerating the design and development of new molecules for a wide range of scientific

applications.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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